Boc-L-homophenylalanine

Vue d'ensemble

Description

Boc-L-homophenylalanine is a white powder . It is a useful reagent for organic synthesis and other chemical processes . It is used in the preparation of piperidine-containing peptidyl proteasome inhibitors .

Synthesis Analysis

Boc-L-homophenylalanine is synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

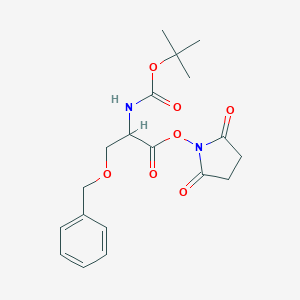

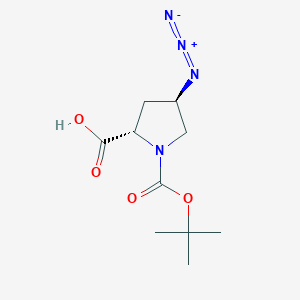

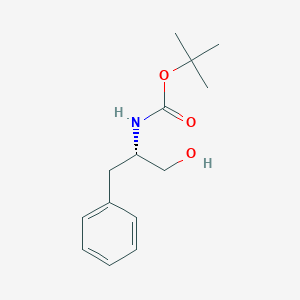

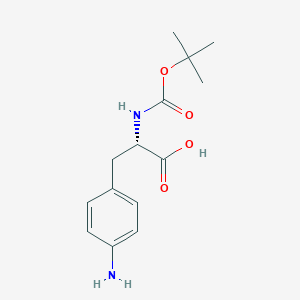

The molecular formula of Boc-L-homophenylalanine is C15H21NO4 . The molecular weight is 279.33 .Chemical Reactions Analysis

The Boc group in Boc-L-homophenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

Boc-L-homophenylalanine has a melting point of 76-80°C . It is soluble in methanol . The optical rotation is [α]20/D +6.5±1°, c = 2% in ethanol .Applications De Recherche Scientifique

Bacterial Infection Research

- Scientific Field: Microbiology

- Application Summary: Boc-L-homophenylalanine is used in the creation of LS-BF1, a stable and low toxic cationic antimicrobial peptide . This peptide displays a broad spectrum of antibacterial activity, including against the challenging ESKAPE pathogens .

- Methods of Application: The peptide is created using Boc-L-homophenylalanine and then applied to bacterial cultures to test its effectiveness . The exact procedures and parameters would depend on the specific experiment being conducted.

- Results: LS-BF1 has shown good in vivo efficacy for the elimination of bacteria in a mouse infection model .

Cardiovascular Disease Research

- Scientific Field: Cardiovascular Medicine

- Application Summary: Boc-L-homophenylalanine is used in the synthesis of TAK 044, an antagonist of the Endothelin Receptor . This compound strongly inhibits ET-induced deterioration in various animal models .

- Methods of Application: TAK 044 is synthesized using Boc-L-homophenylalanine and then tested in animal models of diseases related to the Endothelin Receptor . The exact procedures and parameters would depend on the specific experiment being conducted.

- Results: TAK 044 has shown strong inhibitory effects on ET-induced deterioration in various animal models .

Green Chemistry

- Scientific Field: Green Chemistry

- Application Summary: Boc-L-homophenylalanine is used in the chemoselective BOC protection of amines in catalyst and solvent-free media . This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application: The BOC protection is carried out under mild reaction conditions in catalyst and solvent-free media . The exact procedures and parameters would depend on the specific experiment being conducted.

- Results: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Biocatalytic Synthesis

- Scientific Field: Biotechnology

- Application Summary: Boc-L-homophenylalanine is used in the enzymatic preparation of L-homophenylalanine . This compound is a key building block for the synthesis of angiotensin-converting enzyme inhibitors and other chiral pharmaceuticals .

- Methods of Application: The enzymatic synthesis is carried out using phenylalanine dehydrogenase . The exact procedures and parameters would depend on the specific experiment being conducted.

- Results: The biocatalytic synthesis has been proven as the most promising route for the production of L-homophenylalanine .

Steric Hindrance Engineering

- Scientific Field: Biotechnology

- Application Summary: Boc-L-homophenylalanine is used in the structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis . This process is highly attractive in the synthesis of the pharmaceutical chiral building block L-homophenylalanine (L-HPA) given that its sole expense is ammonia and that water is the only byproduct .

- Methods of Application: The engineering is carried out using genetically modified phenylalanine dehydrogenase and formate dehydrogenase . The exact procedures and parameters would depend on the specific experiment being conducted.

- Results: The mutant V309G/L306V/V144G has shown a 12.7-fold higher kcat value, and accordingly a 12.9-fold higher kcat/Km value, than that of the wild type .

Cathepsin S Research

- Scientific Field: Chemical Biology

- Application Summary: Boc-L-homophenylalanine is used in the development of a highly selective two-step activity-based probe for cathepsin S . Cathepsin S is a lysosomal cysteine protease highly expressed in immune cells such as dendritic cells, B cells and macrophages .

- Methods of Application: The probe is created using Boc-L-homophenylalanine and then applied to study the localization of cathepsin S activity at an ultrastructural level in bone marrow-derived dendritic cells . The exact procedures and parameters would depend on the specific experiment being conducted.

- Results: The tools developed in this study will aid the characterization of the variety of functions of cathepsin S throughout biology .

Safety And Hazards

Orientations Futures

Over the past decade, L-homophenylalanine is extensively used in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitor . This compound possesses significant clinical application in the management of hypertension and congestive heart failure (CHF) . The future prospects of developing an integrated membrane bioreactor system with improved performance for L-homophenylalanine production are envisaged .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODLPJUFHPVQP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427007 | |

| Record name | Boc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-homophenylalanine | |

CAS RN |

100564-78-1 | |

| Record name | Boc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.